molecular formula C25H51N2O6P B14105510 N-acetyl-D-erythro-sphingosylphosphorylcholine

N-acetyl-D-erythro-sphingosylphosphorylcholine

Cat. No.: B14105510
M. Wt: 506.7 g/mol
InChI Key: GTZSEZHHSPWFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-D-erythro-sphingosylphosphorylcholine is a sphingolipid, a class of lipids that are significant components of cell membranes. This compound is particularly abundant in the membranes of nerve cells and red blood cells . It plays a crucial role in cellular signaling and structural integrity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-D-erythro-sphingosylphosphorylcholine typically involves the acetylation of sphingosine followed by phosphorylation with phosphorylcholine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of sphingosine and phosphorylcholine, which can have different biological activities and applications .

Scientific Research Applications

N-acetyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Plays a role in cell signaling and apoptosis, making it a valuable tool in cellular biology research.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.

    Industry: Utilized in the development of drug delivery systems and biomaterials

Mechanism of Action

N-acetyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its interactions with cell membranes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. The compound also acts as a precursor to bioactive molecules like ceramides, which are involved in signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-D-erythro-sphingosylphosphorylcholine is unique due to its specific acetylation, which imparts distinct biological properties. This modification can influence its interaction with enzymes and receptors, making it a valuable compound for targeted research and therapeutic applications .

Properties

IUPAC Name

(2-acetamido-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZSEZHHSPWFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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